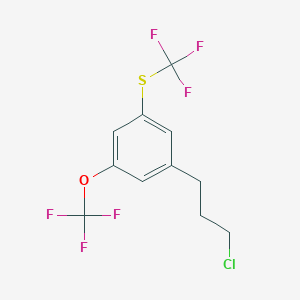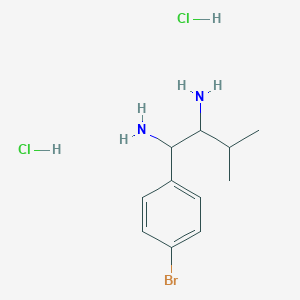
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a diamine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl precursor.
Formation of Diamine: The bromophenyl compound undergoes a series of reactions to introduce the diamine functionality. This often involves the use of reagents such as ammonia or primary amines under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1R,2R) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The diamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The diamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromophenyl group can participate in π-π interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-(4-Chlorophenyl)-3-methylbutane-1,2-diamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-1-(4-Fluorophenyl)-3-methylbutane-1,2-diamine dihydrochloride: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride imparts unique electronic and steric properties, making it distinct from its chloro and fluoro analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
Molekularformel |
C11H19BrCl2N2 |
|---|---|
Molekulargewicht |
330.09 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;;/h3-7,10-11H,13-14H2,1-2H3;2*1H |
InChI-Schlüssel |
OUNOVMBSLZDDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C1=CC=C(C=C1)Br)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


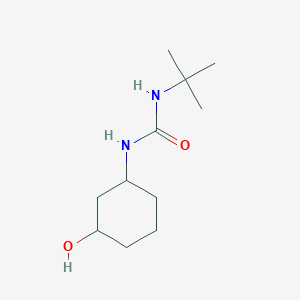

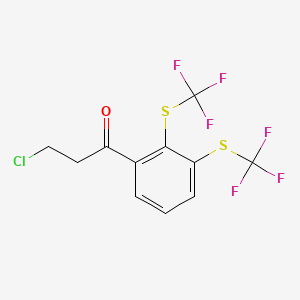
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)


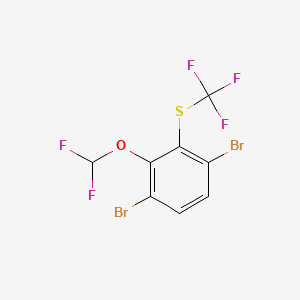

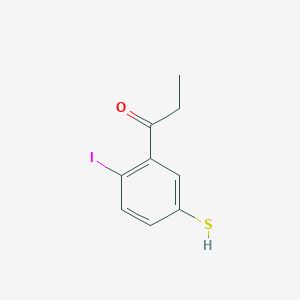
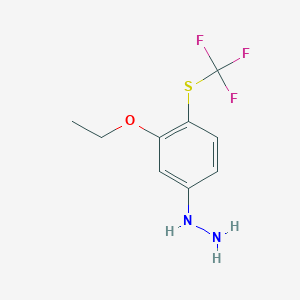

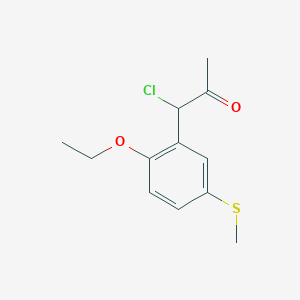
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
